molecular formula C15H15N3O6 B2900450 4,5-dimethyl 1-[2-(2-methoxyphenyl)-2-oxoethyl]-1H-1,2,3-triazole-4,5-dicarboxylate CAS No. 1987084-36-5

4,5-dimethyl 1-[2-(2-methoxyphenyl)-2-oxoethyl]-1H-1,2,3-triazole-4,5-dicarboxylate

Cat. No.: B2900450
CAS No.: 1987084-36-5
M. Wt: 333.3
InChI Key: IUEFYVSLSSRUKO-UHFFFAOYSA-N
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Description

Dimethyl 1-[2-(2-methoxyphenyl)-2-oxoethyl]-1H-1,2,3-triazole-4,5-dicarboxylate is a synthetic organic compound that belongs to the class of triazole derivatives This compound is characterized by the presence of a triazole ring, which is a five-membered ring containing three nitrogen atoms The compound also features a methoxyphenyl group and two ester functional groups

Preparation Methods

The synthesis of 4,5-dimethyl 1-[2-(2-methoxyphenyl)-2-oxoethyl]-1H-1,2,3-triazole-4,5-dicarboxylate typically involves a multi-step process. One common synthetic route includes the following steps:

    Formation of the triazole ring:

    Introduction of the methoxyphenyl group: This step involves the reaction of the triazole intermediate with a suitable methoxyphenyl-containing reagent.

    Esterification: The final step involves the esterification of the triazole derivative to introduce the two ester functional groups.

Industrial production methods for this compound may involve optimization of reaction conditions, such as temperature, solvent, and catalysts, to improve yield and purity. Additionally, purification techniques like recrystallization or chromatography may be employed to isolate the desired product.

Chemical Reactions Analysis

Dimethyl 1-[2-(2-methoxyphenyl)-2-oxoethyl]-1H-1,2,3-triazole-4,5-dicarboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced triazole derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where nucleophiles replace specific functional groups within the molecule.

    Hydrolysis: The ester groups in the compound can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acids.

Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium, copper), and specific temperature and pH conditions. The major products formed from these reactions depend on the specific reagents and conditions employed.

Scientific Research Applications

    Medicinal Chemistry: Triazole derivatives, including this compound, have shown promise as potential therapeutic agents due to their antimicrobial, antifungal, and anticancer activities.

    Agriculture: The compound may be used as a precursor for the synthesis of agrochemicals, such as herbicides and pesticides.

    Materials Science: Triazole derivatives are explored for their use in the development of advanced materials, including polymers and coatings with specific properties.

Mechanism of Action

The mechanism of action of 4,5-dimethyl 1-[2-(2-methoxyphenyl)-2-oxoethyl]-1H-1,2,3-triazole-4,5-dicarboxylate involves its interaction with specific molecular targets and pathways. The triazole ring can interact with enzymes and receptors, leading to inhibition or activation of specific biological processes. For example, the compound may inhibit the activity of certain enzymes involved in microbial growth, thereby exhibiting antimicrobial properties. The exact molecular targets and pathways depend on the specific application and biological context.

Comparison with Similar Compounds

Dimethyl 1-[2-(2-methoxyphenyl)-2-oxoethyl]-1H-1,2,3-triazole-4,5-dicarboxylate can be compared with other similar triazole derivatives, such as:

    Dimethyl 1-(2-methoxyphenyl)-1H-pyrazole-3,4-dicarboxylate: This compound features a pyrazole ring instead of a triazole ring and may exhibit different biological activities and chemical reactivity.

    Dimethyl 1-(2-methoxyphenyl)-2-methyl-1H-pyrrole-3,4-dicarboxylate: This compound contains a pyrrole ring and may have distinct properties compared to the triazole derivative.

Properties

IUPAC Name

dimethyl 1-[2-(2-methoxyphenyl)-2-oxoethyl]triazole-4,5-dicarboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15N3O6/c1-22-11-7-5-4-6-9(11)10(19)8-18-13(15(21)24-3)12(16-17-18)14(20)23-2/h4-7H,8H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IUEFYVSLSSRUKO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1C(=O)CN2C(=C(N=N2)C(=O)OC)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15N3O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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